molecular formula C14H11N3O4S B5731199 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide

Cat. No. B5731199
M. Wt: 317.32 g/mol
InChI Key: YGWZPRNPUZGOKV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide inhibits BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival. In addition, this compound also inhibits ITK and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells and inhibit the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of autoantibodies in autoimmune diseases, such as systemic lupus erythematosus. In preclinical studies, this compound has demonstrated efficacy in various lymphoma and leukemia models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide is its specificity for BTK, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetic properties. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide. One area of interest is its potential use in combination with other therapies, such as monoclonal antibodies or other small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide is synthesized through a multi-step process that involves the reaction of 2-cyano-3-(2-furyl)acrylic acid with thionyl chloride, followed by the reaction with 4-aminobenzenesulfonamide. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and purified to obtain this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, lymphomas, and leukemias. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.

properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-9-10(8-12-2-1-7-21-12)14(18)17-11-3-5-13(6-4-11)22(16,19)20/h1-8H,(H,17,18)(H2,16,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZPRNPUZGOKV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.